molecular formula C18H22N2O B5477789 1-(2-Butylphenyl)-3-(2-methylphenyl)urea

1-(2-Butylphenyl)-3-(2-methylphenyl)urea

Cat. No.: B5477789
M. Wt: 282.4 g/mol
InChI Key: DBUCUMCOFGWUJC-UHFFFAOYSA-N
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Description

1-(2-Butylphenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butylphenyl)-3-(2-methylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-butylaniline with 2-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction typically occurs under mild conditions, with the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control of reaction conditions, leading to a more sustainable and scalable production method. This approach minimizes waste and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butylphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace one of the substituents on the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds.

Scientific Research Applications

1-(2-Butylphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Butylphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butylphenyl)-3-(2-chlorophenyl)urea
  • 1-(2-Butylphenyl)-3-(2-fluorophenyl)urea
  • 1-(2-Butylphenyl)-3-(2-methoxyphenyl)urea

Uniqueness

1-(2-Butylphenyl)-3-(2-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and methyl groups on the phenyl rings can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar urea derivatives.

Properties

IUPAC Name

1-(2-butylphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-4-10-15-11-6-8-13-17(15)20-18(21)19-16-12-7-5-9-14(16)2/h5-9,11-13H,3-4,10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUCUMCOFGWUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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